molecular formula C19H15F2N3O2 B2591128 4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide CAS No. 1181479-54-8

4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide

Cat. No.: B2591128
CAS No.: 1181479-54-8
M. Wt: 355.345
InChI Key: BCWWNPGZTNCAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyano group, difluorophenyl group, and a dimethylbenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-difluorobenzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate then undergoes a condensation reaction with N,N-dimethylbenzamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group and difluorophenyl moiety play crucial roles in its biological activity, potentially inhibiting enzymes or interacting with cellular receptors. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 4-[[(E)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide
  • 4-[[(E)-2-cyano-3-(2,5-dichlorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide

Uniqueness

The presence of the difluorophenyl group in 4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide distinguishes it from similar compounds, potentially enhancing its biological activity and stability. This unique structural feature may contribute to its specific interactions with molecular targets and its overall efficacy in various applications .

Properties

IUPAC Name

4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2/c1-24(2)19(26)12-3-6-16(7-4-12)23-18(25)14(11-22)9-13-10-15(20)5-8-17(13)21/h3-10H,1-2H3,(H,23,25)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWWNPGZTNCAPU-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=CC(=C2)F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.